molecular formula C12H17ClN2 B1398736 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride CAS No. 1194375-85-3

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride

Cat. No. B1398736
M. Wt: 224.73 g/mol
InChI Key: NSAGWYJBYHHNCX-UHFFFAOYSA-N
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Description

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 1194375-85-3 . It has a molecular weight of 261.19 and its IUPAC name is 2-benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is 1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;;/h1-5,13H,6-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride include a molecular weight of 261.19 , and it is a powder at room temperature . More detailed properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2,6-Diazaspiro[3.3]heptanes, including 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride, can be synthesized through various methods. For instance, Burkhard and Carreira (2008) describe a concise and scalable synthesis of this compound as a structural surrogate of piperazine, useful in arene amination reactions (Burkhard & Carreira, 2008). Similarly, Hamza et al. (2007) present a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of an aldehyde with primary amines or anilines (Hamza et al., 2007).

  • Chemical Derivatives : Guérot et al. (2011) report the synthesis of various novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, highlighting the versatility of these compounds in the formation of functionalized derivatives (Guérot et al., 2011).

  • Structural Analogs and Modification : Pancholi et al. (2018) explore the synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as hexahydropyridazine analogs, demonstrating the structural flexibility and potential for creating diverse analogs of the base compound (Pancholi et al., 2018).

  • NMR Spectroscopy : The nuclear magnetic resonance (NMR) spectra of some 2,6-disubstituted spiro[3.3]heptane derivatives, which may include compounds similar to 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride, have been analyzed, showing the potential of NMR in elucidating their structure (Hoog et al., 1974).

Potential Pharmacological Applications

  • Anticonvulsant Properties : Studies by He et al. (2012, 2010) on diazaspiro compounds similar to 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride show promising anticonvulsant activities, indicating potential applications in treating seizures (He et al., 2012); (He et al., 2010).

  • Neuronal Nicotinic Receptor Agonists : Research by Ji et al. (2005) on diazaspirocycles, including structures similar to 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride, indicates their potential as neuronal nicotinic receptor agonists, useful in neurological drug development (Ji et al., 2005).

properties

IUPAC Name

2-benzyl-2,6-diazaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;/h1-5,13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAGWYJBYHHNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726247
Record name 2-Benzyl-2,6-diazaspiro[3.3]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride

CAS RN

1194375-85-3
Record name 2-Benzyl-2,6-diazaspiro[3.3]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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